Product packaging for Chain A, E6-Binding Zinc Finger (E6apc1)(Cat. No.:)

Chain A, E6-Binding Zinc Finger (E6apc1)

Cat. No.: B1577511
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of E6AP (UBE3A) as a HECT E3 Ubiquitin Ligase and its Cellular Significance

E6AP (UBE3A) is a member of the HECT (Homologous to the E6AP Carboxyl Terminus) family of E3 ubiquitin ligases. nih.govnih.gov These enzymes are crucial components of the ubiquitination cascade, a multi-step process that attaches ubiquitin molecules to target proteins, thereby signaling them for various cellular fates, most notably degradation by the proteasome. nih.gov The human genome encodes for over 600 E3 ligases, which are broadly classified into families based on their structural domains, such as RING, U-box, and HECT. nih.gov HECT E3 ligases are unique in that they form a transient thioester intermediate with ubiquitin before transferring it to the substrate. nih.gov

E6AP's cellular significance is underscored by its dual roles. In a healthy physiological context, it functions as a transcriptional co-activator for steroid hormone receptors. nih.gov However, its dysregulation is linked to severe human diseases. Loss-of-function mutations in the UBE3A gene are the primary cause of Angelman syndrome, a neurodevelopmental disorder. nih.govnih.gov Conversely, its hijacking by viral oncoproteins contributes to carcinogenesis. nih.govnih.gov

Identification and Characterization of the E6-Binding Zinc Finger Domain within E6AP (E6apc1)

The region within E6AP responsible for its interaction with the E6 oncoprotein of certain human papillomaviruses (HPV) is of particular interest and is central to the protein's pathological activities. This domain is located between the N-terminal AZUL (Amino-terminal Zn-finger of Ube3a Ligase) domain and the C-terminal HECT domain. nih.gov The designation "Chain A, E6-Binding Zinc Finger (E6apc1)" refers to this specific functional part of the E6AP protein, emphasizing its zinc-coordinating properties and its role as the binding site for the E6 oncoprotein.

Historical Context of E6AP Discovery and Association with Papillomavirus E6 Oncoproteins

E6AP was first identified through its association with the E6 oncoprotein of high-risk HPV types, such as HPV16 and HPV18, which are the primary causative agents of cervical cancer. nih.govportlandpress.com Researchers discovered that E6 does not act alone in promoting the degradation of the tumor suppressor protein p53. Instead, it forms a complex with a cellular protein, which was subsequently identified as E6AP. nih.govportlandpress.com This discovery was a landmark in understanding how viruses can co-opt the host's cellular machinery for their own replicative and oncogenic purposes. The interaction is highly specific, with the E6 oncoprotein recognizing and binding to a defined region on E6AP. portlandpress.com

Functional Relevance of the E6-Binding Region to E6AP Activity Modulation

The binding of the HPV E6 oncoprotein to the E6-binding domain of E6AP is not merely a passive docking event; it actively modulates the ligase's function. nih.gov In its unbound state, E6AP does not target p53 for degradation. However, upon forming a complex with E6, the substrate specificity of E6AP is altered, leading to the ubiquitination and subsequent proteasomal degradation of p53. nih.gov This effectively removes a critical checkpoint in the cell cycle, contributing to uncontrolled cell proliferation and the development of cancer. researchgate.net The interaction between E6 and the E6-binding domain induces conformational changes in E6AP that are necessary for the recruitment and ubiquitination of p53. nih.gov Studies have identified a conserved leucine-rich motif, LxxLL, within the E6-binding domain of E6AP that is critical for this interaction. researchgate.netnih.gov

Hierarchical Organization of E3 Ubiquitin Ligases in Proteostasis Regulation

The regulation of protein degradation is a tightly controlled process, and E3 ubiquitin ligases themselves are subject to regulation, often in a hierarchical manner. nih.goveuropa.eu This ensures that protein degradation occurs at the right time and place. E3 ligases can be regulated through various mechanisms, including post-translational modifications, subcellular localization, and interactions with other proteins. nih.gov

Properties

bioactivity

Antiviral

sequence

XKFACPECPKRFMRSDHLTLHILLHENKK

Origin of Product

United States

Molecular Architecture and Domain Organization of E6ap Ube3a with Emphasis on E6 Binding Regions

Overall Domain Structure of E6AP

E6AP is a member of the HECT (Homologous to E6-AP Carboxyl Terminus) family of E3 ubiquitin ligases. nih.govnih.gov Its structure is modular, comprising distinct domains that carry out specific functions, from substrate recognition to the catalytic transfer of ubiquitin. researchgate.netresearchgate.net The primary domains of interest are the catalytic HECT domain at the C-terminus and a unique zinc-binding domain at the N-terminus. researchgate.net

The HECT domain is the defining feature of E6AP and its related family of E3 ligases. wikipedia.org Located at the carboxyl terminus, this domain of approximately 350 amino acids is responsible for the enzymatic activity of the ligase. nih.govcellsignal.comportlandpress.com Structurally, the HECT domain is bilobal, consisting of a larger N-lobe and a smaller C-lobe connected by a flexible hinge loop. portlandpress.comnih.govbiorxiv.org

The N-lobe is primarily responsible for binding the E2 ubiquitin-conjugating enzyme, which carries the activated ubiquitin molecule. nih.govbiorxiv.org The C-lobe contains the catalytic core of the enzyme, featuring a highly conserved cysteine residue (Cys843 in isoform II). nih.govresearchgate.net This cysteine forms a transient thioester bond with ubiquitin, accepting it from the E2 enzyme before transferring it to the substrate protein. nih.govwikipedia.orgcellsignal.com The transfer process requires a significant conformational change, where the flexible hinge allows the C-lobe to swing towards the N-lobe, bridging the distance between the E2 enzyme and the substrate. nih.govacs.org Crystal structures have revealed that in a complex with the E2 enzyme UbcH7, the catalytic cysteine of E2 is separated by about 41 Å from the catalytic cysteine of the HECT domain, a distance too great for direct ubiquitin transfer, underscoring the necessity of this large-scale movement. nih.govacs.org

Structural and Functional Features of the E6AP HECT Domain
FeatureDescriptionReference
Overall Structure Bilobal (N-lobe and C-lobe) connected by a flexible hinge. portlandpress.comnih.govbiorxiv.org
N-Lobe Function Binds the E2 ubiquitin-conjugating enzyme. nih.govbiorxiv.org
C-Lobe Function Contains the catalytic active site and transfers ubiquitin to the substrate. researchgate.net
Catalytic Residue A conserved cysteine that forms a thioester intermediate with ubiquitin. nih.govcellsignal.comresearchgate.net
Catalytic Mechanism Requires a large conformational rearrangement mediated by the flexible hinge to bring the ubiquitin-loaded E2 and the substrate into proximity. nih.govacs.org

At the N-terminus of E6AP lies a highly conserved zinc-binding domain named the AZUL domain (Amino-terminal Zn-finger of Ube3a Ligase). nih.gov This domain adopts a novel zinc-binding fold with a helix-loop-helix architecture, where a zinc ion is coordinated by four cysteine residues. nih.gov The integrity of the AZUL domain is crucial for the proper function and localization of E6AP. nih.gov

Research has identified the AZUL domain as the interaction site for the 26S proteasome subunit PSMD4 (also known as Rpn10/S5a). nih.govnih.gov This interaction is believed to tether UBE3A to the proteasome. researchgate.net This binding is not only important for its degradation functions but also for its role in other cellular pathways. For instance, the AZUL domain-mediated interaction with the proteasome is necessary for UBE3A to stimulate the Wnt/β-catenin signaling pathway. nih.gov Furthermore, the AZUL domain is required for the proper nuclear localization of UBE3A. researchgate.netmdpi.com Mutations within the AZUL domain, such as those associated with Angelman syndrome, can impair binding to PSMD4, leading to a loss of function. nih.govnih.gov

Characterization of the E6-Binding Interface (E6apc1)

The hijacking of E6AP by the HPV E6 oncoprotein is mediated by a specific binding interface. This interface, which can be broadly termed the E6-binding component (E6apc1), is not a single, simple site but involves a primary recognition motif supported by other regions of the protein that stabilize the complex and activate its downstream functions.

The primary docking site for high-risk HPV E6 oncoproteins on E6AP is a short, alpha-helical leucine-rich motif known as the LxxLL motif (where L is leucine (B10760876) and x is any amino acid). nih.govnih.govnih.gov In human E6AP, this sequence is ELTLQELLGEE. nih.gov Structural studies have revealed that the E6 protein forms a hydrophobic pocket into which this helical LxxLL motif binds. nih.govnih.gov This interaction is the critical first step in the formation of the ternary E6/E6AP/p53 complex that leads to p53 degradation. nih.govmdpi.com The isolated LxxLL peptide of E6AP is sufficient, in many cases, to bind to E6 and enable the subsequent recruitment of p53. nih.govmdpi.com

Key Research Findings on the E6AP LxxLL Motif
FindingDetailReference
Primary Interaction Site The LxxLL motif is the principal binding site for high-risk HPV E6 oncoproteins. nih.govnih.govnih.gov
Structural Basis E6 forms a binding pocket that accommodates the alpha-helical LxxLL motif from E6AP. nih.gov
Functional Sufficiency The isolated LxxLL peptide can be sufficient to mediate the E6-p53 interaction. nih.govmdpi.com
Interaction Type Classified as a Type I interaction when the isolated LxxLL peptide is sufficient for binding. nih.govnih.gov

While the LxxLL motif is essential, studies have demonstrated that it is not the sole determinant for a stable and fully functional E6-E6AP interaction. nih.govnih.gov Additional regions in both the amino-terminus and the carboxy-terminal HECT domain of E6AP contribute to the association and are required for the subsequent degradation of substrates like p53. nih.govnih.gov

This has led to the classification of E6-E6AP interactions into two types:

Type I: The E6 protein can bind directly to the isolated LxxLL peptide. nih.gov

Type II: The E6 protein requires auxiliary regions within E6AP, outside of the LxxLL motif, to form a stable complex. nih.gov

A region in the E6AP amino-terminus (amino acids 300-403) has been shown to enhance the association with E6 and is necessary for E6-mediated ubiquitination of p53. nih.gov Even for E6 proteins capable of a Type I interaction, a more robust Type II interaction involving these other regions is required for efficient substrate degradation. nih.gov This indicates that while the LxxLL motif provides initial recognition, other contacts are needed to properly orient the complex and fully activate the E3 ligase activity of the HECT domain. nih.govnih.gov

The binding of the E6 oncoprotein to E6AP is not a simple static interaction; it induces significant conformational changes within the E6AP protein. pnas.orgnih.gov These allosteric changes are critical for converting E6AP into a potent and specific ligase for p53, a protein it does not normally target. pnas.org

Upon binding to the LxxLL motif and auxiliary sites, E6 triggers a structural rearrangement in E6AP that brings the N-terminal and C-terminal (HECT) regions into closer proximity. nih.gov This repositioning is thought to relieve an autoinhibitory state of E6AP, effectively activating its catalytic function. pnas.org Simultaneously, the binding of the E6AP LxxLL peptide restructures E6 itself, creating or exposing a p53-binding cleft on the surface of the E6 oncoprotein. nih.govnih.govasm.org Neither E6 nor E6AP can bind p53 on its own; it is only the E6/E6AP heterodimer, in its post-binding conformation, that can effectively recruit p53 and position it for ubiquitination by the newly activated HECT domain. nih.govnih.gov This E6-induced conformational change is therefore the linchpin in the viral strategy to eliminate a key cellular tumor suppressor.

E6AP Isoforms and their Structural Variations

The human UBE3A gene encodes for the E6-associated protein (E6AP), a crucial E3 ubiquitin ligase. Through alternative splicing, this gene gives rise to three distinct protein isoforms, designated as isoforms 1, 2, and 3. nih.gov These isoforms are characterized by variations at their N-termini. nih.gov Isoform 1 is the most prevalent form found in human embryonic stem cells and neurons. nih.gov

Structurally, isoforms 2 and 3 possess additional amino acid extensions at their N-termini when compared to isoform 1. Specifically, isoform 2 has an N-terminal extension of 23 amino acids, while isoform 3 has an extension of 20 amino acids. nih.gov These variations occur within the N-terminal zinc-binding domain known as the AZUL domain. nih.gov This domain is responsible for tethering E6AP to the proteasome via interaction with the proteasomal subunit Rpn10. nih.gov

The structural differences conferred by these N-terminal extensions have significant functional consequences, particularly regarding the subcellular localization of the isoforms. Studies have shown that isoform 1 and the human homolog of mouse isoform 3 are predominantly found in the nucleus. eur.nloup.com In contrast, isoform 2 exhibits a primarily cytoplasmic localization. eur.nloup.com This differential localization is an intrinsic property of the protein and is observed across different cell types and species. oup.com Furthermore, the longer isoforms, 2 and 3, have a greater tendency to form dimers, a characteristic that may influence the oligomerization-dependent activation of E6AP. nih.gov

It is noteworthy that while human E6AP isoforms arise from alternative splicing, mouse Ube3a isoforms are generated through alternative translation initiation. oup.com Despite this difference in their biogenesis, a conserved subcellular distribution pattern is maintained between human and mouse, which is facilitated by these non-homologous isoforms. oup.com

FeatureIsoform 1Isoform 2Isoform 3
Relative Abundance Most abundantLess abundantLess abundant
N-terminal Variation Standard N-terminus23 amino acid extension20 amino acid extension
Subcellular Localization Predominantly nuclearPredominantly cytoplasmicPredominantly nuclear
Dimerization Propensity LowerHigherHigher

Oligomeric State and Functional Implications for E6AP Activity

Biochemical and biophysical evidence has firmly established that the catalytically active form of E6AP is an oligomer. nih.govresearchgate.netnih.gov The prevailing model suggests that E6AP assembles into a trimer, a configuration that is essential for its function as a ubiquitin ligase. nih.govresearchgate.netnih.gov This oligomerization is a prerequisite for the assembly of polyubiquitin (B1169507) chains on target substrates. nih.gov

The structural basis for E6AP trimerization involves specific interactions within the Homologous to E6AP C-terminus (HECT) domain. A critical interaction for the stabilization of the trimer is an absolutely conserved engagement between a phenylalanine residue at position 727 (Phe727) and a hydrophobic pocket on the adjacent subunit. researchgate.netnih.gov Disruption of this interaction through mutation significantly impairs the formation of the oligomer and leads to a drastic reduction in the catalytic rate (kcat) of the enzyme, without affecting the binding of the E2 ubiquitin-conjugating enzyme or the subsequent formation of the ubiquitin thioester intermediate. researchgate.netnih.gov

The oligomeric state of E6AP has profound functional implications for its enzymatic activity. The assembly into a trimer is directly linked to its ability to catalyze the formation of polyubiquitin chains, which tag proteins for degradation by the proteasome. nih.gov The regulation of this oligomerization, therefore, represents a key mechanism for controlling E6AP's activity.

This is particularly relevant in the context of human papillomavirus (HPV) infection. The oncogenic E6 protein from high-risk HPV types can significantly enhance the catalytic activity of E6AP. nih.govnih.gov E6 achieves this by promoting the oligomerization of E6AP. nih.govnih.gov The E6 protein itself can form homodimers, and this property facilitates the assembly of the active E6AP trimer, thereby augmenting its ubiquitin ligase function. researchgate.netnih.gov This E6-induced oligomerization can even rescue the catalytic defects of certain loss-of-function mutations in E6AP that destabilize the trimer. researchgate.netnih.gov

Molecular Interactions Mediated or Influenced by the E6 Binding Zinc Finger Domain of E6ap

Interaction with Human Papillomavirus (HPV) E6 Oncoproteins

The E6AP protein, a HECT domain E3 ubiquitin ligase, was first identified through its interaction with the E6 oncoprotein of high-risk HPV types, such as HPV16 and HPV18. nih.govnih.gov This interaction is central to the oncogenic activity of these viruses, as it redirects E6AP's enzymatic activity towards specific cellular targets for degradation, most notably the tumor suppressor p53. nih.govnih.gov

Formation and Stability of the E6AP-E6-Substrate Ternary Complex

The degradation of cellular targets like p53 by high-risk HPV E6 is contingent upon the formation of a stable ternary complex consisting of E6AP, the E6 oncoprotein, and the substrate. nih.govnih.gov In this arrangement, E6 functions as an adaptor protein; neither E6 nor E6AP can independently bind and target p53 for degradation. nih.govnih.gov The binding of E6 to the LQELL motif of E6AP induces a conformational change in E6, creating a binding cleft for p53. nih.gov

The stability of this E6AP-E6-p53 complex is crucial for the subsequent ubiquitination and proteasomal degradation of p53. researchgate.net Studies have shown that these components form a stable complex with a stoichiometry close to 1:1:1 (E6AP:E6:p53). researchgate.net Gel filtration chromatography has demonstrated that E6AP-E6 can form a stable ternary complex with p53, and this complex is competent for ubiquitination. researchgate.net The stability of this interaction ensures the processive polyubiquitination of each p53 molecule within the complex. researchgate.net The crystal structure of the ternary complex reveals that the E6-binding site on the p53 core domain is distinct from its DNA-binding surface, suggesting E6 can target both free and DNA-bound p53. nih.gov

Recent cryo-electron microscopy studies have further illuminated the structure of the full-length E6AP/E6/p53 complex, revealing that it can exist as both a 1:1:1 monomeric complex and a 2:2:2 dimeric assembly. researchgate.netbiorxiv.org These advanced structural insights show additional interaction interfaces beyond the E6AP peptide, involving a previously uncharacterized N-terminal ordered domain (NOD) in E6AP that contributes to the affinity of the E6-E6AP association and is required for ligase function. nih.gov

Allosteric Activation of E6AP Ubiquitin Ligase Activity by E6 Binding

Beyond simply acting as a bridge to recruit substrates, the binding of high-risk HPV E6 oncoproteins serves as a potent allosteric activator of E6AP's intrinsic E3 ubiquitin ligase activity. nih.govpnas.org This suggests that E6AP exists in at least two conformational states: a latent or less active form and a fully active form. pnas.org

The binding of E6 induces a conformational shift in E6AP, transitioning it to a more catalytically competent state. nih.govpnas.org This activation enhances E6AP's ability to mediate the transfer of ubiquitin to its substrates. nih.gov For instance, in in vitro ubiquitination assays, the presence of E6 significantly stimulates E6AP-mediated ubiquitination of known substrates that are not normally targeted by the E6-E6AP complex. nih.govpnas.org This demonstrates that E6 does more than just expand the substrate repertoire of E6AP; it fundamentally enhances its enzymatic machinery. nih.gov This activation mechanism is a key aspect of how HPVs hijack the cellular ubiquitination system to promote carcinogenesis. pnas.org

Interactions with Non-Viral E6AP-Associated Proteins and Cofactors

The function and activity of E6AP are not solely dictated by viral proteins but are also intricately regulated by a host of cellular interaction partners. These non-viral proteins can modulate E6AP's stability, substrate specificity, and catalytic activity.

Association with HERC2 and its Regulatory Consequences

A significant cellular regulator of E6AP is HERC2 (HECT and RCC1 domain-containing protein 2), another large HECT domain E3 ubiquitin ligase. nih.govnih.gov Endogenous E6AP and HERC2 have been shown to bind to each other and exist in common complexes within cells. nih.gov The interaction is mediated by a region within the N-terminal 200 amino acids of E6AP and the second RCC1-like domain (RLD2) of HERC2. nih.govnih.gov

The primary regulatory consequence of this association is the stimulation of E6AP's ubiquitin ligase activity. nih.govnih.gov HERC2 acts as an allosteric activator of E6AP, enhancing its E3 activity both in vitro and within cells. nih.gov Notably, this stimulatory effect is independent of HERC2's own ubiquitin ligase activity, indicating that HERC2's role is purely regulatory in this context. nih.govnih.gov This interaction represents one of the first examples of heteromer formation between different HECT E3 ligases and identifies HERC2 as a key cellular modulator of E6AP function. nih.gov

Other Cellular Adaptors and Modulators of E6AP Function

E6AP's activity is modulated by several other cellular proteins. The F-box protein FBXO4 has been identified as a novel ubiquitin ligase for the HPV E6 oncoprotein. Interestingly, E6AP can compete with FBXO4 for binding to E6, suggesting a complex regulatory interplay where E6AP can shield E6 from degradation mediated by FBXO4. asm.org

The c-Abl tyrosine kinase has also been shown to interact with and phosphorylate E6AP. This phosphorylation event regulates the E3 ligase activity of E6AP, providing another layer of post-translational control over its function. researchgate.net Furthermore, E6AP itself has been described as a dual-function coactivator for steroid hormone receptors, a role that appears to be linked to its E3 ligase activity and the ubiquitin-proteasome pathway. nih.gov These interactions highlight the diverse cellular pathways that converge on E6AP, influencing its function in both health and disease.

E6-Dependent Substrates

In the context of high-risk human papillomavirus (HPV) infection, the E6 oncoprotein acts as a substrate adaptor, redirecting the catalytic activity of E6AP to a new set of proteins, thereby promoting viral pathogenesis.

The most well-characterized E6-dependent substrate of E6AP is the tumor suppressor protein p53. portlandpress.comucsd.edu In a trimeric complex, the HPV E6 oncoprotein bridges E6AP to p53, facilitating the E6AP-mediated ubiquitination and subsequent proteasomal degradation of p53. frontiersin.orgnih.govnih.gov This process is a key mechanism by which high-risk HPVs promote cellular transformation. frontiersin.org Neither E6 nor E6AP can independently bind to p53 with high affinity; the formation of the E6/E6AP heterodimer is a prerequisite for p53 recruitment. nih.gov The interaction is initiated by E6 binding to a conserved LxxLL motif within E6AP, which then induces a conformational change in E6, creating a binding site for p53. nih.gov

The degradation of p53 has profound functional consequences for the host cell. By eliminating p53, HPV effectively dismantles a critical checkpoint for cell cycle arrest and apoptosis in response to DNA damage, allowing for uncontrolled cell proliferation and the accumulation of genetic mutations. portlandpress.comfrontiersin.org This abrogation of p53 function is a hallmark of HPV-associated cancers, particularly cervical cancer. portlandpress.compnas.org Interestingly, studies have shown that in HPV-positive cancer cells, the degradation of p53 is almost entirely dependent on the E6/E6AP pathway, with the normal p53 regulatory pathway mediated by MDM2 being largely bypassed. pnas.org Furthermore, the ubiquitination of E6 itself by E6AP within the ternary complex appears to be a critical step for efficient p53 degradation. nih.gov

SubstrateMechanism of RecognitionFunctional Consequence
p53 Forms a ternary complex with HPV E6 and E6AP. E6 acts as an adaptor, binding to both E6AP and p53. portlandpress.comnih.govUbiquitination and proteasomal degradation, leading to abrogation of tumor suppressor functions, uncontrolled cell proliferation, and genomic instability. portlandpress.comfrontiersin.org

High-risk HPV E6 proteins also utilize E6AP to target several PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain-containing proteins for degradation. nih.gov These proteins, including the human homolog of Drosophila Discs large (hDlg) and Scribble (hScrib), are crucial components of cell polarity and cell-cell adhesion complexes. nih.govnih.gov The targeting of these proteins is mediated by a conserved PDZ-binding motif (PBM) at the C-terminus of high-risk E6 proteins. nih.gov

Similar to p53 degradation, the E6-induced degradation of Scribble is dependent on the ubiquitin ligase activity of E6AP. nih.govnih.gov The degradation of these scaffolding proteins disrupts epithelial cell architecture and polarity, which is a critical step in malignant progression. nih.gov By dismantling these cellular structures, HPV can promote the proliferation and invasion of infected cells. The targeting of multiple PDZ domain proteins, such as hDlg, Scribble, and E6TP1, suggests a concerted strategy by HPV to disrupt cellular organization and signaling pathways that would normally restrict viral replication and oncogenesis. nih.gov

SubstrateMechanism of RecognitionFunctional Consequence
hDlg (human Discs large) Targeted by high-risk HPV E6 via a C-terminal PDZ-binding motif, in an E6AP-dependent manner. nih.govDegradation leads to disruption of cell polarity and adhesion, contributing to tumorigenesis.
Scribble Targeted by high-risk HPV E6 through its PDZ domains, leading to ubiquitination by the E6-E6AP complex. nih.govDegradation disrupts tight junctions and cell polarity, promoting loss of epithelial integrity. nih.gov
E6TP1 Targeted for degradation by the E6-E6AP complex. nih.govDisruption of cellular structure and signaling pathways. nih.gov

The role of E6AP in viral pathogenesis extends beyond HPV. In the context of Hepatitis C virus (HCV) infection, E6AP has been identified as an E3 ubiquitin ligase that mediates the ubiquitylation and degradation of the HCV core protein. asm.orgnih.gov This interaction appears to be a host defense mechanism, as the E6AP-mediated degradation of the core protein can negatively impact the production of new HCV particles. asm.orgnih.gov However, HCV has evolved strategies to counteract this by inhibiting E6AP expression through promoter hypermethylation, thereby protecting its core protein from degradation and promoting viral propagation. nih.gov

Furthermore, in HCV-infected cells, the retinoblastoma protein (pRb), a key tumor suppressor, is targeted for degradation in an E6AP-dependent manner. nih.gov This process is facilitated by the HCV nonstructural protein 5B (NS5B), which traps pRb in the cytoplasm and recruits E6AP to the complex, leading to pRb ubiquitination and degradation. nih.gov The disruption of the pRb pathway contributes to hepatocellular proliferation and may be a factor in the development of HCV-associated liver cancer. nih.gov

SubstrateViral ContextMechanism of RecognitionFunctional Consequence
HCV Core Protein Hepatitis C VirusE6AP binds to and ubiquitinates the HCV core protein. asm.orgnih.govProteasomal degradation of the core protein, potentially reducing the production of infectious virus particles. asm.org
pRb (Retinoblastoma protein) Hepatitis C VirusThe HCV NS5B protein facilitates the formation of a complex between pRb and E6AP. nih.govUbiquitination and degradation of pRb, leading to disruption of cell cycle control and promoting cellular proliferation. nih.gov

E6-Independent (Physiological) Substrates

Beyond its role in viral infections, E6AP is a crucial enzyme for normal cellular function, targeting a variety of substrates involved in neurological development, transcriptional regulation, and other key processes.

In the brain, E6AP plays a critical role in synaptic plasticity and neuronal development. Several substrates have been identified in this context. Ephexin5, a RhoA guanine nucleotide exchange factor that acts as a brake on excitatory synapse formation, is a known substrate of E6AP. nih.gov Its degradation by E6AP is important for proper synapse development. nih.gov The small-conductance calcium-activated potassium channel 2 (SK2) is also targeted by E6AP for ubiquitination, which promotes its internalization and modulates synaptic plasticity. nih.govnih.gov

The activity-regulated cytoskeleton-associated protein (Arc), which is essential for synaptic plasticity, has been suggested to be regulated by E6AP, although there is some controversy as to whether it is a direct substrate for degradation or if its expression is controlled at the transcriptional level by E6AP. nih.govuni-konstanz.de Other reported physiological substrates of E6AP include the human homolog of Rad23 A (HHR23A). uni-konstanz.de E6AP has also been shown to activate the Wnt signaling pathway through the stabilization of β-catenin. nih.gov

SubstrateCellular ContextFunctional Consequence of E6AP Interaction
Arc Neuronal SynapsesRegulation of synaptic plasticity. It is debated whether this is through direct degradation or transcriptional control. nih.govuni-konstanz.de
Ephexin5 Neuronal DevelopmentDegradation of Ephexin5 promotes excitatory synapse formation. nih.gov
SK2 Neuronal SynapsesUbiquitination by E6AP leads to the internalization of the channel, affecting synaptic plasticity. nih.govnih.gov
HHR23A General CellularA known physiological substrate of E6AP. uni-konstanz.de
β-catenin Wnt Signaling PathwayE6AP activates Wnt signaling by stabilizing β-catenin. nih.gov

E6AP functions as a transcriptional coactivator for the nuclear hormone receptor superfamily, including the progesterone (B1679170) receptor (PR), estrogen receptor-alpha (ER-α), and peroxisome proliferator-activated receptor alpha (PPARα). nih.govnih.gov This coactivation function is independent of its E3 ligase activity. nih.gov E6AP can enhance the transcriptional activity of these receptors in a hormone-dependent manner. nih.gov

In addition to its coactivator role, the ubiquitin ligase function of E6AP is also involved in regulating the stability of some of these receptors. For instance, E6AP mediates the proteasomal degradation of the progesterone receptor B (PR-B), a process that is critical for normal mammary gland development. nih.gov In the case of ER-α, E6AP is involved in a ligand-independent degradation pathway. miami.edu For PPARα, E6AP inhibits its ligand-independent transcriptional activity, and this inhibition requires the ubiquitin ligase function of E6AP. nih.govnih.gov This dual functionality of E6AP as both a coactivator and a regulator of receptor turnover highlights its complex role in modulating steroid hormone signaling.

SubstrateType of RegulationFunctional Consequence
Progesterone Receptor B (PR-B) Transcriptional Coactivation and Proteasomal DegradationE6AP enhances PR-B's transcriptional activity and also mediates its degradation, which is crucial for mammary gland development. nih.govnih.gov
Estrogen Receptor-alpha (ER-α) Transcriptional Coactivation and Proteasomal DegradationE6AP acts as a coactivator for ER-α and is also involved in its ligand-independent degradation. nih.govmiami.edu
Peroxisome Proliferator-Activated Receptor alpha (PPARα) Inhibition of Transcriptional ActivityE6AP inhibits the ligand-independent transcriptional activity of PPARα through its ubiquitin ligase function. nih.govnih.gov

Regulation of E6ap Ube3a Activity and Stability

Post-Translational Modifications

Post-translational modifications (PTMs) are critical for the dynamic regulation of E6AP's enzymatic activity and its stability. These modifications can rapidly alter the protein's function in response to cellular signals.

Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, has emerged as a key mechanism for modulating E6AP's function. Several kinases have been identified that phosphorylate E6AP, leading to changes in its E3 ligase activity and its ability to form oligomers.

The non-receptor tyrosine kinase c-Abl has been shown to phosphorylate E6AP on tyrosine 636 (Y636), a residue located within the HECT catalytic domain. researchgate.net This phosphorylation event impairs the E3 ligase activity of E6AP. researchgate.net The proposed mechanism for this inhibition is that the phosphorylation of Y636 interferes with the oligomerization of E6AP, a process that is thought to be important for its full catalytic activity. researchgate.netnih.gov By inhibiting E6AP, c-Abl can protect the tumor suppressor p53 from degradation mediated by the HPV-E6/E6AP complex, providing a molecular basis for the stress-induced stabilization of p53 in cells infected with human papillomavirus (HPV). researchgate.net

Protein Kinase A (PKA) is another kinase that regulates E6AP activity through phosphorylation. An autism-linked missense mutation has been found to disrupt the PKA-mediated phosphorylation of E6AP at threonine 485 (T485), resulting in an enhancement of its ligase activity. frontiersin.org This suggests that under normal physiological conditions, PKA phosphorylation at this site may serve to dampen E6AP's activity.

The ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related) kinases are central to the DNA damage response (DDR). While direct phosphorylation of E6AP by ATM/ATR is a subject of ongoing investigation, these pathways are known to influence the stability and function of proteins involved in cell cycle control and apoptosis, including p53. In the context of HPV, DNA damage can lead to the phosphorylation of the E6 oncoprotein itself by stress-responsive kinases, which can, in turn, affect the E6/E6AP complex. nih.govnih.gov For instance, loss of E6AP can lead to a p53-dependent increase in E6 phosphorylation by DNA-dependent protein kinase (DNA-PK), another key player in the DDR. nih.govnih.gov

KinasePhosphorylation SiteEffect on E6AP/ComplexReference
c-AblTyrosine 636 (Y636)Impairs E3 ligase activity, likely by inhibiting oligomerization. researchgate.net
Protein Kinase A (PKA)Threonine 485 (T485)Phosphorylation inhibits E6AP activity; a mutation disrupting this site enhances activity. frontiersin.org
DNA-PKIndirectly affects the complexLoss of E6AP leads to p53-dependent phosphorylation of HPV E6 by DNA-PK. nih.govnih.gov

E6AP, like many E3 ubiquitin ligases, can catalyze its own ubiquitination, a process known as autoubiquitination. This modification typically marks the protein for degradation by the proteasome, thereby creating a negative feedback loop that controls its own cellular levels. In vitro studies have documented the autoubiquitination of E6AP. nih.gov

The mechanism of E6AP autoubiquitination appears to be primarily an intramolecular reaction, where an E6AP molecule transfers ubiquitin to lysine (B10760008) residues on itself. nih.gov However, there is also evidence for an intermolecular mechanism, particularly within the context of E6-mediated E6AP multimers. nih.gov The process of autoubiquitination is crucial for regulating the half-life and turnover of the E6AP protein. The stimulation of E6AP's catalytic activity can lead to its own degradation, as demonstrated by the ability of a cyclic γ-AA peptide activator, P6, to enhance E6AP self-ubiquitination and promote the degradation of its substrates. nih.gov

Conformational Dynamics and Allosteric Regulation of the HECT Domain

The catalytic activity of E6AP is intrinsically linked to the conformational dynamics of its C-terminal HECT (Homologous to E6AP C-terminus) domain. This domain is composed of two lobes, an N-lobe that binds the E2 ubiquitin-conjugating enzyme and a C-lobe that contains the active site cysteine, connected by a flexible hinge loop. nih.govacs.orgbiorxiv.org

A significant conformational change is required for the transfer of ubiquitin from the E2 enzyme to the HECT domain's active site cysteine. nih.govacs.org The crystal structure of the E6AP HECT domain in complex with the E2 enzyme UbcH7 shows that the catalytic cysteines of the two proteins are separated by approximately 41 Å, a distance too great for direct ubiquitin transfer. nih.govacs.org Therefore, the C-lobe must undergo a large rotation, facilitated by the flexible hinge, to bring the active sites into proximity. nih.govacs.orgbiorxiv.org High-speed atomic force microscopy has directly visualized these dynamics, showing the HECT domain transitioning between an "L-shaped" (inactive) and a more compact, spherical "catalytic" conformation. nih.govacs.orgeurekalert.org The flexibility of this hinge region is critical not only for ubiquitin transfer to substrates but also for the formation of free ubiquitin chains. nih.govacs.orgbiorxiv.org

E6AP activity is also subject to allosteric regulation. The N-terminal region of E6AP, outside of the HECT domain, can influence the catalytic properties of the HECT domain. pnas.org This suggests an intramolecular regulatory mechanism where the N-terminus helps to maintain the enzyme in a less active or latent state. pnas.org Allosteric activators, such as the HPV E6 oncoprotein, can induce a conformational change in E6AP, shifting it to a fully active state. pnas.org Non-covalent interactions with ubiquitin itself also appear to play a role in regulating E6AP's catalytic activity. pnas.orgnih.gov

ConformationDescriptionFunctional StateReference
L-shapeElongated, oval shape where the N- and C-lobes are distant.Inactive for ubiquitin transfer from E2 to E3. nih.govacs.orgeurekalert.org
Catalytic ConformationCompact, spherical shape where the N- and C-lobes are in proximity.Active for ubiquitin transfer. nih.goveurekalert.org

Influence of E6 Oncoprotein on E6AP Protein Stability and Function

The interaction with the high-risk HPV E6 oncoprotein profoundly alters E6AP's stability and function. E6 acts as a potent allosteric activator of E6AP, significantly enhancing its catalytic activity. pnas.org It achieves this, in part, by promoting the oligomerization of E6AP, with the fully active form proposed to be a trimer. nih.govresearchgate.netnih.gov The E6 protein, which can form homodimers, is thought to facilitate the assembly of this active E6AP oligomer. researchgate.net This E6-induced activation redirects E6AP's substrate specificity, most notably leading to the ubiquitination and degradation of the tumor suppressor p53. nih.govpnas.org

Paradoxically, while activating E6AP, the E6 oncoprotein also makes E6AP itself a target for degradation. The formation of the E6-E6AP complex promotes the autoubiquitination and subsequent proteasomal degradation of E6AP. nih.gov In a seeming contradiction, the stability of the E6 oncoprotein itself is critically dependent on the presence of E6AP. nih.gov When E6AP is silenced in HPV-positive cells, E6 protein levels are dramatically reduced in a proteasome-dependent manner, and its half-life is greatly decreased. nih.gov Overexpression of E6AP can stabilize E6, a function that appears to be independent of E6AP's ligase activity. nih.gov This suggests a complex interplay where E6AP is required to protect E6 from degradation, even as the E6/E6AP complex facilitates the turnover of both E6AP and its targeted substrates. nih.govasm.org Furthermore, the ubiquitination of E6 itself by the E6/E6AP complex is crucial for the degradation of p53. nih.govnih.gov

Transcriptional and Epigenetic Regulation of UBE3A Gene Expression

The expression of the UBE3A gene, which encodes E6AP, is subject to complex transcriptional and epigenetic control, most notably through genomic imprinting. nih.gov In most tissues, both the maternal and paternal alleles of UBE3A are expressed. nih.gov However, in mature neurons, the paternal allele is silenced, and only the maternal allele is expressed. nih.gov This neuron-specific imprinting is critical for normal brain development and function.

The silencing of the paternal UBE3A allele in neurons is not due to direct methylation of the UBE3A promoter, which remains unmethylated on both parental alleles. nih.gov Instead, it is controlled by a long non-coding antisense transcript (UBE3A-ATS) that is expressed exclusively from the paternal chromosome. nih.govoup.com The UBE3A-ATS is transcribed by RNA polymerase II, is not polyadenylated, and remains in the nucleus. oup.com Its transcription across the UBE3A gene locus in the antisense direction is believed to be the mechanism that represses the expression of the paternal UBE3A allele. nih.govoup.com

In addition to its role as an E3 ligase, E6AP can also function as a transcriptional coactivator for steroid hormone receptors, such as the progesterone (B1679170) and estrogen receptors. nih.govangelman-afsa.org This function may be independent of its ligase activity and involves direct binding to the transcription complex. nih.govnih.gov Furthermore, E6AP has been shown to regulate the stability of other transcriptional regulators, such as the polycomb group protein Ring1B, thereby indirectly influencing global gene expression. nih.govangelman.org Altered levels of UBE3A in neurons have been shown to have a widespread epigenetic impact, affecting the DNA methylation of numerous other imprinted genes and the deposition of the histone variant H2A.Z. nih.gov This suggests that UBE3A is part of a larger network that regulates gene expression through both direct and indirect epigenetic mechanisms. nih.gov

Regulatory MechanismDescriptionEffect on UBE3A/E6APReference
Genomic ImprintingPaternal allele is silenced in neurons.Maternal-only expression of UBE3A in the brain. nih.gov
Antisense Transcript (UBE3A-ATS)A long non-coding RNA expressed from the paternal allele.Silences the paternal UBE3A allele in cis. nih.govoup.com
Transcriptional Co-activationE6AP acts as a coactivator for steroid hormone receptors.Modulates the activity of transcription factors. nih.govangelman-afsa.org
Epigenetic RegulationUBE3A levels influence DNA methylation and histone variant deposition.Affects the expression of a network of other genes. nih.gov

Compound and Protein List

NameType
E6-Associated Protein (E6AP/UBE3A)Protein (E3 Ubiquitin Ligase)
c-AblProtein (Tyrosine Kinase)
Protein Kinase A (PKA)Protein (Serine/Threonine Kinase)
ATMProtein (Serine/Threonine Kinase)
ATRProtein (Serine/Threonine Kinase)
DNA-PKProtein (Serine/Threonine Kinase)
p53Protein (Tumor Suppressor)
UbiquitinProtein
UbcH7Protein (E2 Ubiquitin-Conjugating Enzyme)
HPV E6 OncoproteinProtein (Viral Oncoprotein)
UBE3A-ATSNon-coding RNA
Ring1BProtein (E3 Ubiquitin Ligase, Polycomb Group)
Progesterone ReceptorProtein (Nuclear Receptor)
Estrogen ReceptorProtein (Nuclear Receptor)
P6Cyclic γ-AA Peptide

Physiological and Pathological Implications of E6ap Ube3a and Its E6 Binding Interactions

Roles in Normal Cellular Processes

E6AP's involvement in fundamental cellular activities underscores its importance in maintaining cellular equilibrium and function. Its expression in various tissues, including the heart, liver, kidney, and brain, highlights its broad physiological significance. mdpi.com

Protein Homeostasis and Degradation Pathways

Through this activity, E6AP contributes to the degradation of a variety of proteins, thereby influencing numerous cellular pathways. nih.gov For instance, E6AP can mediate its own degradation and is involved in the ubiquitination and subsequent degradation of key cellular proteins. nih.gov This function is critical for preventing the accumulation of misfolded or aggregated proteins, which can be toxic to cells. dntb.gov.ua

One of the key substrates of E6AP is the human homolog of the yeast DNA repair protein Rad23, HHR23A. nih.gov E6AP-mediated ubiquitination of HHR23A suggests a role for E6AP in DNA repair and cell cycle progression. nih.gov Additionally, research has identified other substrates of E6AP, such as β-catenin and UbxD8, further highlighting its broad impact on protein degradation pathways. nih.gov The ability of synthetic ligands to stimulate E6AP's E3 ligase activity underscores the potential for therapeutically modulating these degradation pathways. nih.gov

Neuronal Development and Synaptic Plasticity

In the brain, E6AP plays a critical and specialized role. The UBE3A gene is subject to genomic imprinting in neurons, meaning that only the maternal allele is expressed in specific brain regions like the hippocampus and Purkinje cells of the cerebellum. nih.govangelman-afsa.org This neuron-specific expression pattern highlights its importance in the central nervous system. nih.gov E6AP is found in various neuronal compartments, including the nucleus, dendrites, and both presynaptic and postsynaptic terminals, suggesting its involvement in diverse neuronal functions. nih.govresearchgate.net

E6AP is essential for normal neuronal maturation, synaptic plasticity, and cortical development. nih.gov It regulates the structure and function of synapses, the connections between neurons that are fundamental for learning and memory. nih.govwikipedia.org One of the key neuronal substrates of E6AP is the activity-regulated cytoskeleton-associated protein (Arc). nih.govnih.gov While some studies suggest E6AP directly ubiquitinates Arc, leading to its degradation, others propose an indirect regulatory mechanism at the transcriptional level. nih.govfrontiersin.orgmit.edu Dysregulation of Arc levels due to E6AP dysfunction can impair the trafficking of AMPA receptors at synapses, a process critical for synaptic plasticity. mit.edu

Furthermore, E6AP influences synaptic plasticity by regulating the levels of the small conductance calcium-activated potassium channel 2 (SK2). nih.gov E6AP directly ubiquitinates SK2, facilitating its removal from the synapse. nih.gov This regulation is crucial for modulating N-methyl-D-aspartate (NMDA) receptor function and long-term potentiation (LTP), a cellular mechanism underlying learning and memory. nih.gov

Mammary Gland Development and Nuclear Receptor Modulation

Beyond its roles in the nervous system, E6AP is also involved in the development and function of other tissues, such as the mammary gland. nih.govnih.gov In this context, E6AP demonstrates its dual functionality by acting as both a ubiquitin ligase and a transcriptional co-activator for steroid hormone receptors, including the estrogen receptor (ER) and the progesterone (B1679170) receptor (PR). nih.govnih.govnih.gov

Research using transgenic mouse models has revealed that the E3 ligase activity of E6AP is critical for normal mammary gland development. nih.govnih.gov Overexpression of wild-type E6AP impairs mammary gland development, whereas a ligase-defective mutant or the absence of E6AP leads to increased lateral branching. nih.govnih.gov This phenotype is largely attributed to the alteration of progesterone receptor B (PR-B) protein levels. nih.govnih.gov E6AP targets PR-B for degradation via the ubiquitin-proteasome pathway, thereby controlling its steady-state levels. nih.govnih.gov This regulation, in turn, affects progesterone-induced signaling pathways, such as the expression of Wnt-4, which is crucial for mammary gland morphogenesis. nih.govnih.gov

Interestingly, in the mammary gland, the ubiquitin ligase function of E6AP appears to be more prominent than its role as a transcriptional co-activator. nih.govnih.gov E6AP also modulates the levels of ERα, which can indirectly influence PR expression. nih.govnih.gov Additionally, E6AP can target the nuclear receptor coactivator AIB1 (amplified in breast cancer 1) for proteasomal degradation, further highlighting its role in regulating hormone signaling pathways. nih.gov

Compound/ProteinFunction/Role in Mammary Gland Development
Progesterone Receptor B (PR-B) A nuclear hormone receptor essential for mammary gland morphogenesis. Its levels are regulated by E6AP-mediated degradation. nih.govnih.gov
Estrogen Receptor α (ERα) A nuclear hormone receptor whose levels are also modulated by E6AP, indirectly affecting PR expression. nih.govnih.gov
Wnt-4 A signaling molecule whose expression is induced by progesterone and is impaired by E6AP-mediated degradation of PR-B. nih.govnih.gov
AIB1 (Amplified in Breast Cancer 1) A nuclear receptor coactivator targeted for degradation by E6AP. nih.gov

DNA Damage Response and Cell Cycle Control

E6AP is also implicated in the cellular response to DNA damage and the regulation of the cell cycle. angelman-afsa.orgnih.govelifesciences.org One of its first identified cellular substrates, independent of viral proteins, was HHR23A, a human homolog of a yeast DNA repair protein. nih.gov E6AP ubiquitinates HHR23A, and the levels of HHR23A are regulated in a cell-cycle-dependent manner, with specific degradation occurring during the S phase. nih.gov This suggests a role for E6AP in coordinating DNA repair activities with cell cycle progression. nih.gov The degradation of HHR23A is inhibited by UV-induced DNA damage, further linking E6AP to the DNA damage response pathway. nih.gov

More recent research has identified MASTL (Microtubule Associated Serine/Threonine Kinase Like) as another substrate of E6AP, connecting E6AP to the DNA damage checkpoint recovery process. elifesciences.org DNA damage disrupts the association between E6AP and MASTL, leading to increased MASTL protein stability. elifesciences.org This suggests that E6AP-mediated degradation of MASTL is a component of the cellular response to genotoxic stress. elifesciences.org Additionally, network analyses of proteins that associate with E6AP have revealed connections to fundamental cellular processes, including DNA replication and centrosome regulation, further supporting its role in maintaining genomic integrity. nih.gov

Molecular Pathogenesis in Disease Models (Preclinical Focus)

The critical physiological roles of E6AP mean that its loss of function has severe pathological consequences, as extensively studied in preclinical models of Angelman syndrome.

Angelman Syndrome: Molecular Consequences of E6AP Loss-of-Function

Angelman syndrome (AS) is a severe neurodevelopmental disorder caused by the loss of function of the maternally inherited UBE3A allele. nih.govresearchgate.net Mouse models of AS, which have a maternal deficiency of the Ube3a gene (Ube3am-/p+), have been invaluable in dissecting the molecular consequences of E6AP loss in the brain. nih.govresearchgate.net These models recapitulate many of the key features of the human condition, including motor deficits, learning and memory impairments, and seizures. nih.govnih.gov

The primary molecular consequence of E6AP loss in neurons is the failure to degrade its specific substrates, leading to their accumulation and subsequent disruption of downstream cellular processes. nih.gov This cascade of events ultimately gives rise to the characteristic phenotypes of AS. nih.gov

Key Molecular Consequences in AS Models:

Dysregulation of Synaptic Proteins: The absence of E6AP leads to an accumulation of synaptic proteins that are normally targeted for degradation. A prominent example is the synaptic protein Arc. nih.govnih.gov Elevated levels of Arc in the neurons of AS mouse models lead to excessive internalization of AMPA receptors, which weakens synaptic connections and impairs synaptic plasticity. mit.edu This is considered a significant contributor to the cognitive deficits observed in AS. mit.edu Another key substrate, Ephexin5, which is involved in excitatory synapse development, also shows altered degradation in the absence of E6AP. nih.gov The small-conductance calcium-activated potassium channel SK2 is also a direct target, and its increased levels in AS mice impair long-term potentiation and learning. nih.gov

Altered Neuronal Morphology and Function: Studies in AS mouse models have revealed abnormalities in dendritic spine morphology. nih.gov Dendritic spines are small protrusions on dendrites that receive synaptic inputs, and their proper structure is crucial for synaptic function. The loss of E6AP also leads to a disruption in the morphology of the Golgi apparatus in cortical neurons, which is associated with impaired acidification of the Golgi lumen and reduced protein sialylation. jneurosci.org

Impaired Synaptic Plasticity and Network Activity: Ube3am-/p+ mice exhibit significant impairments in long-term potentiation (LTP) in the hippocampus, a key cellular correlate of learning and memory. nih.gov They also show deficits in experience-dependent synaptic plasticity in the visual cortex. nih.gov At a network level, the loss of E6AP can lead to an imbalance between excitatory and inhibitory signaling in the brain, which may contribute to the high incidence of seizures in AS. researchgate.net

Behavioral Deficits: The molecular and cellular abnormalities translate into a range of behavioral phenotypes in AS mouse models. These include robust motor dysfunction, hypoactivity, and deficits in complex cognitive tasks. nih.gov The severity of these phenotypes can be influenced by the genetic background of the mouse strain. researchgate.netnih.gov

The study of these preclinical models continues to provide critical insights into the complex molecular web regulated by E6AP and how its disruption leads to the devastating consequences of Angelman syndrome.

Compound/ProteinRole in Normal FunctionConsequence of Loss in Angelman Syndrome
Arc Regulation of AMPA receptor trafficking and synaptic plasticity. nih.govAccumulation leads to excessive AMPA receptor internalization and impaired synaptic function. mit.edu
SK2 Regulation of NMDA receptor function and synaptic plasticity. nih.govIncreased synaptic levels impair long-term potentiation and learning. nih.gov
HHR23A Involved in DNA repair and cell cycle progression. nih.govAltered regulation, potentially contributing to broader cellular dysfunction. nih.gov
Ephexin5 Regulation of excitatory synapse development. nih.govDysregulated degradation contributes to abnormal synapse formation. nih.gov

Autism Spectrum Disorders: Implications of E6AP Overexpression

The proper dosage of the UBE3A gene, which encodes the E3 ligase E6-associated protein (E6AP), is critical for normal brain development. nih.gov While loss-of-function of E6AP leads to Angelman syndrome (AS), characterized by severe developmental delay and lack of speech, the overexpression of E6AP is strongly associated with Autism Spectrum Disorders (ASDs). nih.govresearchgate.net ASDs are defined by a set of neurodevelopmental characteristics, including impaired social communication and interaction, and the presence of restricted, repetitive behaviors. nih.govmdpi.com

Genomic copy number variations (CNVs) on chromosome 15q11-q13, the region containing the UBE3A gene, that result in duplication or triplication of the gene, are a common cause of ASDs. nih.govfrontiersin.org This increased gene dosage leads to elevated levels of the E6AP protein. nih.gov Studies using mouse models with overexpression of Ube3A have demonstrated significant remodeling of the dendritic arborization in neurons, specifically a reduction in the number and length of dendrites. nih.govnih.gov

The molecular mechanism underlying this dendritic remodeling involves the E3 ligase activity of E6AP. nih.gov Research has shown that increased E6AP expression leads to the ubiquitination and subsequent degradation of the X-linked inhibitor of apoptosis protein (XIAP). mdpi.comnih.gov This reduction in XIAP levels results in increased activity of caspases, enzymes that can cleave various cellular components, including microtubules. nih.gov The destabilization and cleavage of microtubules lead to the local degeneration and retraction of dendritic branches, ultimately causing a loss of dendritic complexity. nih.gov These findings suggest that a primary cellular pathology in ASDs related to UBE3A overexpression is a dysregulation of neuronal structural stability during critical periods of brain development. nih.govnih.gov

Furthermore, E6AP has been shown to negatively regulate ALDH1A2, an important enzyme in retinoic acid synthesis, and altered synaptic plasticity due to excessive UBE3A has been linked to retinoic acid signaling. mdpi.com The sensitivity of neurodevelopmental processes to the dosage of E6AP highlights its essential role in the intricate molecular events that govern the formation and plasticity of neuronal circuits. nih.gov

HPV-Associated Cancers: Mechanisms of Oncoprotein-Mediated Pathogenesis

Infections with high-risk types of Human Papillomavirus (HPV), such as HPV16 and HPV18, are the primary cause of virtually all cervical cancers and a significant portion of other anogenital and oropharyngeal cancers. frontiersin.orgresearchgate.net The transforming capability of these viruses is largely dependent on the activities of their oncoproteins, E6 and E7. nih.gov The E6 oncoprotein, in particular, hijacks the cellular ubiquitin ligase E6AP to mediate the degradation of key cellular proteins, thereby promoting cancer development. frontiersin.orgnih.gov This interaction is a cornerstone of HPV-mediated oncogenesis. frontiersin.org

The formation of a trimeric complex consisting of the viral E6 protein, the cellular E6AP, and a target substrate protein is the central mechanism by which high-risk HPV disrupts normal cellular functions. plos.orgnih.gov While E6AP has its own cellular substrates, its hijacking by E6 redirects its ubiquitin ligase activity towards proteins that E6AP would not normally target, such as the tumor suppressor p53. pnas.org This targeted degradation of tumor suppressors and other regulatory proteins allows the virus to evade cellular defense mechanisms, leading to uncontrolled cell proliferation, genomic instability, and ultimately, malignant transformation. frontiersin.orgnih.gov

Evasion of Apoptosis via p53 Degradation

A primary function of the high-risk HPV E6 oncoprotein is to counteract the pro-apoptotic signals that arise in response to viral replication and the activities of the E7 oncoprotein. nih.gov E7 targets the retinoblastoma protein (pRb) for degradation, which in turn activates the tumor suppressor p53. nih.gov To circumvent the resulting cell cycle arrest and apoptosis, high-risk E6 proteins recruit E6AP to form a stable E6/E6AP complex that specifically targets p53 for ubiquitination and subsequent degradation by the 26S proteasome. frontiersin.orgresearchgate.netnih.gov

Neither E6 nor E6AP can independently interact with or degrade p53. frontiersin.orgnih.gov The formation of the E6/E6AP heterodimer is a prerequisite for p53 recruitment. nih.gov The E6 protein binds to a short LxxLL motif within E6AP, which induces a conformational change in E6, creating a binding site for the core domain of p53. nih.gov Once the trimeric E6/E6AP/p53 complex is assembled, the HECT domain of E6AP catalyzes the attachment of ubiquitin chains to p53, marking it for destruction. frontiersin.orgplos.org This process effectively eliminates a critical guardian of the genome, allowing infected cells to bypass apoptosis and accumulate genetic mutations, which are key steps in carcinogenesis. frontiersin.orgnih.gov Studies have shown that in HPV-positive cancer cell lines, the degradation of p53 is predominantly mediated by the E6/E6AP pathway rather than other cellular mechanisms. researchgate.net The constant expression of E6 and its ability to neutralize p53 are essential for the maintenance of the malignant phenotype in HPV-positive cancer cells. nih.gov

Prevention of Cellular Senescence

Cellular senescence is an irreversible state of growth arrest that serves as a potent barrier against tumor development. plos.orgnih.gov The expression of HPV oncoproteins, particularly E6 and E7, can induce cellular stress that would typically trigger senescence. nih.gov However, these oncoproteins have evolved mechanisms to overcome this barrier. Recent research has revealed a critical and previously unrecognized role for E6AP in preventing cellular senescence in HPV-positive cancer cells. plos.orgnih.gov

Silencing the expression of E6AP in HPV-positive cancer cells leads to a robust and irreversible growth arrest through the induction of cellular senescence. plos.orgnih.gov This effect is more potent than the effect of silencing E6 alone; while cells that survive E6 repression can continue to proliferate, those that survive E6AP repression enter a permanent state of senescence. plos.orgnih.gov The mechanism underlying this pro-senescent effect of E6AP downregulation is highly dependent on the p53/p21 pathway. plos.orgnih.gov When E6AP is repressed, p53 levels increase, leading to the upregulation of its downstream target, the cyclin-dependent kinase inhibitor p21. plos.org This, in turn, leads to the activation of pocket proteins like pRb and p130, which enforce the senescent growth arrest. plos.orgnih.gov Therefore, E6AP is essential for maintaining the proliferative state of HPV-positive cancer cells by actively suppressing cellular senescence. plos.orgnih.gov

Disruption of Host Cell Protein Networks

The oncogenic activity of the E6/E6AP complex extends beyond the degradation of p53. nih.gov The complex targets a variety of other cellular proteins for degradation, leading to a widespread disruption of host cell protein networks that regulate cell polarity, signaling, and proliferation. nih.govnih.gov A key feature of high-risk E6 proteins is a C-terminal PDZ-binding motif (PBM), which allows them to interact with and target cellular proteins containing PDZ domains for degradation in an E6AP-dependent manner. nih.govyoutube.com

Furthermore, E6 proteins from both high-risk and low-risk HPV types, as well as from diverse animal papillomaviruses, can target the Na+/H+ Exchanger Regulatory Factor 1 (NHERF1) for degradation. thebiogrid.org This degradation is dependent on E6AP but independent of the PDZ interaction, indicating a separate mechanism of substrate recognition. thebiogrid.org The degradation of NHERF1 by the E6/E6AP complex leads to the activation of the canonical Wnt/β-catenin signaling pathway, a crucial pathway for cell growth and proliferation. thebiogrid.org In addition to targeting proteins for degradation, the E6/E6AP complex can also influence cellular processes through other means. For example, E6 has been shown to transactivate the promoter of survivin, an inhibitor of apoptosis, thereby increasing cellular resistance to apoptosis. mdpi.com The ability of the E6/E6AP complex to interact with and modify the function or stability of a broad range of cellular proteins highlights its central role in reprogramming the host cell to support viral replication and drive malignant progression. nih.govnih.gov

Other Disease Associations (e.g., Neurodegenerative Disorders via Protein Aggregation, Hepatitis C Virus Pathogenesis)

The role of E6AP extends to other pathological conditions, including neurodegenerative disorders and infections by other viruses like Hepatitis C.

Neurodegenerative Disorders via Protein Aggregation Several neurodegenerative diseases, such as Parkinson's disease (PD), Alzheimer's disease, and Huntington's disease, are characterized by the abnormal aggregation of misfolded proteins in the brain. nih.govnih.gov These protein aggregates, which often form inclusions like Lewy bodies in PD, are thought to be toxic to neurons and contribute to disease pathogenesis. nih.govyoutube.com The ubiquitin-proteasome system plays a crucial role in clearing misfolded proteins, and its dysfunction is implicated in these disorders.

Research has identified E6AP as a component of Lewy bodies in post-mortem brain tissue from PD patients. nih.gov In cell culture models, E6AP colocalizes with α-synuclein, the primary component of Lewy bodies, in aggregates. nih.gov Importantly, overexpression of E6AP has been shown to enhance the degradation of both wild-type and mutant forms of α-synuclein in a proteasome-dependent manner. nih.gov This suggests that E6AP is involved in the clearance of α-synuclein and that its dysfunction could contribute to the protein aggregation seen in synucleinopathies. nih.gov Emerging evidence also links abnormal UBE3A activity to other brain disorders, including schizophrenia, Huntington's disease, and Alzheimer's disease. nih.gov

Hepatitis C Virus Pathogenesis Hepatitis C virus (HCV) is a major cause of chronic liver disease and hepatocellular carcinoma. nih.govutexas.edu The virus has evolved mechanisms to interact with and manipulate host cellular machinery to its advantage. E6AP has been identified as a key cellular factor in HCV pathogenesis.

Studies have shown that E6AP interacts directly with the HCV core protein, a major structural component of the virus. nih.govasm.orgthebiogrid.org This interaction facilitates the ubiquitination and subsequent proteasomal degradation of the core protein. nih.govasm.org By promoting the degradation of the core protein, E6AP can reduce the levels of intracellular core protein and decrease the production of infectious HCV particles. nih.govasm.org Conversely, knocking down E6AP expression leads to an increase in intracellular core protein levels and higher titers of infectious virus. nih.govasm.org In a separate mechanism, the HCV nonstructural protein 5B (NS5B) has been shown to target the retinoblastoma protein (pRb) for degradation by recruiting E6AP, which disrupts cell cycle control and may contribute to the development of liver cancer. utexas.edu Furthermore, HCV infection has been suggested to suppress the expression of the E6AP gene through methylation, which would enhance viral infection and replication. mdpi.com These findings indicate that E6AP plays a complex role in the HCV life cycle and associated pathogenesis. nih.gov

Interactive Data Tables

Table 1: E6AP (UBE3A) Interacting Proteins and their Pathological Relevance

Interacting ProteinAssociated Disease/ProcessEffect of InteractionReference
HPV E6 OncoproteinHPV-Associated CancersForms complex to target cellular proteins for degradation. frontiersin.orgplos.org
p53HPV-Associated CancersDegraded by E6/E6AP complex, leading to evasion of apoptosis. researchgate.netnih.gov
XIAPAutism Spectrum DisordersDegraded by overexpressed E6AP, leading to dendritic remodeling. mdpi.comnih.gov
α-synucleinParkinson's DiseaseE6AP promotes its degradation, preventing aggregation. nih.gov
HCV Core ProteinHepatitis C Virus PathogenesisDegraded by E6AP, reducing viral particle production. nih.govasm.org
Retinoblastoma protein (pRb)Hepatitis C Virus PathogenesisTargeted for degradation by HCV NS5B via recruitment of E6AP. utexas.edu
NHERF1HPV-Associated CancersDegraded by E6/E6AP, activating Wnt signaling. thebiogrid.org

Table 2: Summary of E6AP's Role in Different Pathologies

PathologyMechanism Involving E6APCellular OutcomeReference
Autism Spectrum DisordersOverexpression of E6AP due to gene duplication.Reduced dendritic complexity, altered synaptic plasticity. nih.govnih.gov
HPV-Associated CancersHijacked by HPV E6 to degrade tumor suppressors.Evasion of apoptosis, prevention of senescence, cell proliferation. frontiersin.orgresearchgate.netplos.org
Neurodegenerative DisordersInvolvement in the clearance of aggregation-prone proteins.Potential reduction of toxic protein aggregates. nih.govnih.gov
Hepatitis C Virus PathogenesisMediates degradation of HCV core protein; recruited by NS5B to degrade pRb.Reduced viral production; disruption of cell cycle control. nih.govutexas.edu

Advanced Research Methodologies for Studying E6ap and Its E6 Binding Domain

Protein Interaction Mapping Techniques

Identifying the binding partners of E6AP is fundamental to unraveling its cellular functions. A suite of advanced methods is utilized to map these interactions, ranging from large-scale proteomic screens to detailed analyses of binary interactions.

Affinity Proteomics and Mass Spectrometry

Affinity proteomics coupled with mass spectrometry (MS) has emerged as a powerful tool for the large-scale identification of E6AP-interacting proteins. nih.gov This approach typically involves using a tagged version of E6AP as "bait" to capture its binding partners from cell lysates. The entire protein complex is then purified and the components are identified by mass spectrometry, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govasm.org This strategy has successfully identified numerous E6AP interactors, providing insights into the protein networks it influences. nih.govasm.org

To overcome the challenge of transient or weak interactions, which are common for enzyme-substrate binding, more advanced techniques have been developed. Photo-crosslinking assisted affinity enrichment is one such method. nih.govnih.govrsc.org This technique involves incorporating a photo-reactive group into a stable E6AP-ubiquitin conjugate, which mimics the active state of the enzyme. nih.govrsc.org Upon exposure to UV light, the photo-reactive group forms a covalent bond with nearby interacting proteins, effectively trapping even transient binders for subsequent identification by MS. nih.govnih.govrsc.org This has led to the identification of known substrates like PSMD4 and UCHL5, as well as novel potential substrates. nih.govnih.gov

Quantitative affinity proteomics allows for a more dynamic view of protein interactions. By using stable isotope labeling techniques, researchers can compare the protein interaction profiles of E6AP under different cellular conditions, providing a quantitative measure of changes in binding partners. nih.gov

Another innovative technique, orthogonal ubiquitin transfer (OUT) , has been engineered to specifically identify the substrates of E6AP. researchgate.netnih.gov This system involves creating a modified E6AP that exclusively transfers an affinity-tagged ubiquitin variant to its substrates. researchgate.net A subsequent proteomic screen of the proteins tagged with this unique ubiquitin allows for the specific identification of E6AP targets. nih.govresearchgate.net This method has been instrumental in identifying over 100 potential E6AP substrates, some of which are involved in critical cellular pathways. researchgate.net

Table 1: Advanced Affinity Proteomics Techniques for E6AP Interaction Studies
TechniquePrincipleKey Findings for E6APReferences
LC-MS/MSSeparates and identifies proteins from purified E6AP complexes based on their mass-to-charge ratio.Identification of numerous E6AP-interacting proteins, including HERC2 and proteasomal subunits. nih.govasm.org
Photo-crosslinking Assisted Affinity EnrichmentUses a photo-reactive probe to covalently trap transiently interacting proteins with E6AP for MS identification.Validated the identification of known substrates (e.g., PSMD4, UCHL5) and new potential substrates (e.g., MSH2). nih.govnih.govrsc.org
Orthogonal Ubiquitin Transfer (OUT)An engineered E6AP transfers a unique, tagged ubiquitin to its substrates, allowing for their specific purification and identification.Identified over 130 potential E6AP substrates, including MAPK1, CDK1, and β-catenin. researchgate.netnih.gov

Co-immunoprecipitation and Pull-down Assays

Co-immunoprecipitation (Co-IP) is a widely used antibody-based technique to study protein-protein interactions in their native cellular environment. nih.govyoutube.com In this method, an antibody targeting E6AP is used to pull down E6AP and any proteins it is bound to from a cell lysate. nih.govyoutube.com The precipitated complex is then analyzed, typically by western blotting, to confirm the presence of a suspected interacting protein. This method has been crucial in confirming interactions between E6AP and proteins like HERC2. researchgate.net

GST pull-down assays are a common in vitro method to determine direct protein-protein interactions. In this assay, a recombinant "bait" protein, such as E6AP, is fused to Glutathione-S-Transferase (GST) and immobilized on glutathione-coated beads. These beads are then incubated with a "prey" protein, and if a direct interaction occurs, the prey protein will be pulled down with the bait and can be detected by western blot. This technique has been used to demonstrate the direct interaction between E6AP and various viral and cellular proteins.

Table 2: Co-immunoprecipitation and Pull-down Assays in E6AP Research
TechniqueDescriptionApplication in E6AP ResearchReferences
Co-immunoprecipitation (Co-IP)An antibody against a target protein (e.g., E6AP) is used to isolate the protein and its binding partners from a cell lysate.Confirmed the in vivo interaction between E6AP and proteins like HERC2 and various substrate proteins. youtube.comresearchgate.net
GST Pull-down AssayAn in vitro technique where a GST-tagged bait protein (e.g., E6AP) immobilized on beads is used to capture interacting prey proteins.Demonstrated direct binding of E6AP to viral E6 proteins and other cellular partners. nih.govyoutube.com

Mammalian Two-Hybrid and Surface Plasmon Resonance

The mammalian two-hybrid (M2H) system is a powerful in vivo technique to study protein-protein interactions within a mammalian cell context. nih.gov This system is adapted from the yeast two-hybrid system and relies on the reconstitution of a functional transcription factor. One protein of interest is fused to a DNA-binding domain, and the other is fused to a transcriptional activation domain. If the two proteins interact, the transcription factor is reconstituted, leading to the expression of a reporter gene. M2H assays have been successfully used to analyze the interaction between the HPV E6 oncoprotein and the E6-binding domain of E6AP within living cells. nih.gov

Surface Plasmon Resonance (SPR) is a label-free, real-time optical technique used to measure the kinetics of biomolecular interactions. nih.govresearchgate.net In a typical SPR experiment, one protein (the ligand, e.g., a peptide from the E6-binding domain of E6AP) is immobilized on a sensor chip, and the other protein (the analyte, e.g., E6) is flowed over the surface. The interaction is monitored by a change in the refractive index at the sensor surface, which provides quantitative data on association and dissociation rates, and equilibrium dissociation constants (KD). nih.govresearchgate.net SPR studies have been instrumental in quantifying the binding affinity between high-risk HPV E6 proteins and the E6AP-derived peptide, revealing that these interactions are in the low micromolar range. nih.gov

Ubiquitination and Degradation Assays

A central aspect of E6AP research is understanding its enzymatic activity as a ubiquitin ligase. A variety of in vitro and cellular assays are employed to study the ubiquitination of its substrates and their subsequent degradation.

In Vitro Ubiquitination Reconstitution Systems

In vitro ubiquitination assays are essential for dissecting the molecular requirements of E6AP-mediated ubiquitination. nih.govrndsystems.com These reconstituted systems typically include purified components of the ubiquitination cascade: the ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2, such as UbcH7 or UbcH5b), E6AP (the E3 ligase), ubiquitin, and the substrate protein. core.ac.uk The reaction is initiated by the addition of ATP, and the ubiquitination of the substrate is then assessed, usually by western blotting to detect higher molecular weight, ubiquitinated forms of the substrate. core.ac.uk These assays have been critical for demonstrating the direct ubiquitination of substrates like p53 (in the presence of E6) and for studying the effects of mutations in E6AP or its substrates on ubiquitination. nih.govrndsystems.com

Cellular Ubiquitination and Proteasomal Degradation Assays

To study E6AP's function within the complex environment of a living cell, cellular ubiquitination assays are performed. nih.gov These assays often involve overexpressing tagged versions of E6AP and a substrate protein in cultured cells. To detect the ubiquitinated forms of the substrate, which are often rapidly degraded, cells are typically treated with a proteasome inhibitor, such as MG132. nih.gov The substrate is then immunoprecipitated, and the ubiquitinated species are detected by western blotting with an anti-ubiquitin antibody.

Complementing ubiquitination assays, proteasomal degradation assays, such as cycloheximide (B1669411) (CHX) chase assays, are used to measure the stability of a substrate protein. nih.gov In a CHX chase, protein synthesis is blocked by the addition of cycloheximide, and the levels of the substrate protein are monitored over time by western blotting. A faster decrease in the protein's level in the presence of active E6AP indicates that it is a target for E6AP-mediated degradation. nih.gov These assays have been used to confirm that substrates identified through interaction studies are indeed targeted for degradation by E6AP in a cellular context. nih.gov

Structural Biology Approaches

The three-dimensional architecture of the E6AP-E6 complex and its interaction with substrates like p53 are critical to understanding its function and for designing targeted therapies. Advanced structural biology techniques have provided high-resolution insights into these molecular assemblies.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography for Complex Structures

Cryo-electron microscopy (Cryo-EM) and X-ray crystallography have been instrumental in elucidating the atomic-level details of the ternary complex formed by E6AP, the high-risk human papillomavirus (HPV) E6 oncoprotein, and the tumor suppressor p53. biorxiv.orgresearchgate.netnih.govnih.gov These techniques have revealed the extensive protein-protein interactions that underpin the stability and function of this complex. nih.gov

Early crystallographic studies provided foundational knowledge by solving the structure of a minimal complex, which included the full-length HPV16 E6, the LxxLL motif of E6AP, and the core domain of p53. nih.gov This revealed how the LxxLL motif of E6AP induces a conformational change in E6, creating a binding cleft for p53. nih.gov

More recent Cryo-EM studies have expanded on this by providing structures of the full-length E6AP protein in complex with HPV16 E6 and p53, offering a more complete picture of the interactions. nih.gov These studies have achieved resolutions of approximately 3.3 Å, detailing the extensive interface between E6 and E6AP that contributes to their high, picomolar binding affinity. nih.gov A significant finding from Cryo-EM work is the identification of a novel N-terminal ordered domain (NOD) in E6AP. This domain's terminal alpha-helix interacts with the HECT domain of E6AP, a crucial interaction for the ligase's activation and for protecting the E6 protein itself from being ubiquitinated. nih.gov Furthermore, Cryo-EM has shown that the E6AP-E6-p53 complex can exist in both 1:1:1 and 2:2:2 stoichiometric forms. biorxiv.org

These structural studies have highlighted that disrupting this complex for therapeutic purposes is challenging due to the large interaction surfaces. nih.gov The detailed structural models generated from Cryo-EM and crystallography provide a crucial framework for re-evaluating therapeutic strategies and for the rational design of inhibitors against HPV-driven cancers. nih.govnih.gov

Structural Biology Findings for E6AP-E6-p53 Complex Technique Key Insights Reference
Minimal ternary complex structureX-ray CrystallographyRevealed the LxxLL motif of E6AP induces a p53-binding cleft in E6. nih.gov
Full-length ternary complex structureCryo-EMDetailed extensive interactions, picomolar affinity, and identified a novel N-terminal ordered domain (NOD) in E6AP. nih.govnih.gov
Complex stoichiometryCryo-EMShowed the complex can form both 1:1:1 and 2:2:2 E6AP:E6:p53 assemblies. biorxiv.org
NOD functionCryo-EMThe NOD's alpha-helix is vital for E3 ligase activation and protects E6 from ubiquitination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Interaction Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the dynamic aspects of protein-protein interactions in solution, providing information that is complementary to the static pictures offered by crystallography and Cryo-EM. In the context of E6AP and its interaction with E6, NMR has been particularly useful for mapping binding interfaces and assessing the conformational changes that occur upon complex formation.

NMR chemical shift perturbation analysis has been employed to study the interaction between the HPV16 E6 oncoprotein and peptides derived from the E6-binding region of E6AP. nih.gov By monitoring changes in the NMR spectrum of E6 upon the addition of an E6AP peptide (E6APpep), researchers can identify the specific amino acid residues on the surface of E6 that are involved in the interaction. nih.gov This method has confirmed that the E6AP peptide binds to a distinct pocket on the E6 protein, both in vitro and within cells. nih.gov These studies have also been used to compare the binding of the E6AP peptide with other small inhibitory peptides, demonstrating that the E6AP binding pocket is a druggable target. nih.gov

Genetic Manipulation and Functional Studies

To dissect the cellular functions of E6AP and the consequences of its interaction with E6, researchers employ a variety of genetic manipulation techniques and functional assays. These approaches allow for the controlled modulation of gene expression and the detailed analysis of the resulting phenotypes.

RNA Interference (siRNA, shRNA) and CRISPR-Cas9 Gene Editing

RNA interference (RNAi) is a widely used method for transiently silencing gene expression. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) designed to be complementary to the E6AP mRNA can be introduced into cells to trigger the degradation of the E6AP transcript, leading to a reduction in E6AP protein levels. researchgate.netscbt.com This knockdown approach has been used to demonstrate the role of E6AP in the degradation of its substrates. For instance, using E6-AP siRNA in chondrocytes or COS7 cells resulted in decreased levels of E6-AP and a corresponding increase in the levels of the SOX9 protein, suggesting that E6AP is involved in the ubiquitination and subsequent proteasomal degradation of SOX9. researchgate.net Similarly, knockdown of E6AP in HPV-positive cancer cell lines leads to a decrease in the degradation of target proteins. researchgate.net

The CRISPR-Cas9 system offers a method for permanent gene editing. While specific examples of CRISPR-Cas9 being used to edit the E6-binding domain of E6AP are emerging, the technology holds immense potential for creating precise mutations or deletions in the UBE3A gene. This would allow for the study of the effects of a complete and permanent loss of E6AP function, or the specific disruption of the E6-binding domain, without the potential off-target effects and incomplete knockdown sometimes associated with RNAi. nih.govnih.gov CRISPR-Cas9 has been noted as a potential approach for activating the expression of the UBE3A gene in the context of Angelman syndrome. nih.gov

Genetic Tool Mechanism Application in E6AP Research Outcome Reference
siRNA/shRNAPost-transcriptional gene silencingKnockdown of E6AP expression in various cell lines.Increased levels of E6AP substrates (e.g., SOX9), demonstrating E6AP's role in their degradation. researchgate.netresearchgate.net
CRISPR-Cas9Permanent gene editingProposed for activating UBE3A expression and for creating precise mutations.Potential for studying loss-of-function phenotypes with high specificity. nih.govnih.gov

Gene Overexpression and Mutagenesis Studies

Gene overexpression and site-directed mutagenesis are fundamental tools for studying protein function. Overexpression of E6AP, often in combination with E6 and a substrate protein, is a common method to study the E6-dependent degradation pathway in cultured cells. nih.gov

Site-directed mutagenesis allows for the investigation of the functional importance of specific amino acid residues or domains. For example, mutating the catalytic cysteine in the HECT domain of E6AP (C843A in isoform II) ablates its ubiquitin ligase activity. plos.org This catalytically inactive mutant can still bind to E6 and recruit p53, but it fails to ubiquitinate or degrade it, proving the necessity of the E6AP ligase activity for p53 degradation. plos.org Mutagenesis of residues within the E6-binding LxxLL motif of E6AP has been shown to interfere with E6 binding. portlandpress.com Similarly, mutations in the E6 protein at the interface with E6AP can disrupt the complex and prevent p53 degradation. nih.gov These studies are crucial for defining the precise molecular interactions required for the assembly and function of the E6/E6AP complex.

In Vitro and Cell-Based Reporter Assays

A variety of in vitro and cell-based assays are used to quantify the activity of E6AP and the effects of its interaction with E6.

In Vitro Ubiquitination Assays: These assays reconstitute the ubiquitination cascade in a test tube using purified components. Purified E6AP, an E1 ubiquitin-activating enzyme, an E2 ubiquitin-conjugating enzyme (like UbcH7), ubiquitin, and an ATP source are combined. nih.govresearchgate.net The auto-ubiquitination of E6AP or the ubiquitination of a specific substrate can then be detected by immunoblotting. researchgate.net The addition of purified E6 protein to these assays can demonstrate its ability to stimulate E6AP's ligase activity and to direct it towards specific substrates like p53. researchgate.net

Cell-Based Degradation Assays: In these experiments, cells are transiently transfected to express the proteins of interest, such as E6, E6AP, and a target substrate. The levels of the substrate protein are then measured, typically by Western blotting, to determine if it is degraded in an E6- and E6AP-dependent manner. nih.gov For instance, co-expression of E6 and wild-type E6AP leads to a significant decrease in the levels of target proteins, an effect that is not observed when a catalytically inactive E6AP mutant is used. nih.gov

Reporter Gene Assays: These assays are used to measure the activity of signaling pathways that are affected by E6AP and E6. A reporter construct is created where a promoter that is regulated by a specific transcription factor (e.g., p53) drives the expression of a quantifiable reporter gene (e.g., luciferase or β-galactosidase). youtube.com In the context of E6AP, the degradation of p53 by the E6/E6AP complex would lead to a decrease in the activity of a p53-responsive reporter. These assays provide a quantitative readout of the functional consequences of E6/E6AP activity within the cell. youtube.com

Future Research Directions and Theoretical Perspectives

Elucidating the Full E6AP Substrate Repertoire in Different Cell Types and Physiological Contexts

A critical area of future investigation is the comprehensive identification of all proteins targeted by E6AP for ubiquitination. While high-risk Human Papillomavirus (HPV) E6 redirects E6AP to degrade tumor suppressors like p53, the enzyme's substrates in normal physiological contexts, particularly in neurons, are not fully mapped. portlandpress.compnas.org Deregulation of these substrates is believed to underlie the pathogenesis of Angelman syndrome (AS) and autism spectrum disorders (ASDs). portlandpress.comnih.gov

Early research identified a handful of substrates, but recent technological advances have expanded this list. A key challenge is that substrate specificity can be highly dependent on the cell type, developmental stage, and physiological conditions. To address this, researchers are employing sophisticated methods like orthogonal ubiquitin transfer (OUT). The OUT system engineers E6AP to exclusively transfer a uniquely tagged ubiquitin variant to its direct targets. nih.gov Using this method in HEK293 cells, 130 potential E6AP substrates were identified, and several, including MAPK1, CDK1, CDK4, PRMT5, β-catenin, and UbxD8, were subsequently validated. nih.govresearchgate.net

Future work must expand these proteomic screens to different cell types, especially neurons, and under various conditions to build a complete and context-specific E6AP "substratome." This will be essential for understanding how the loss or gain of E6AP function contributes to distinct disease phenotypes. portlandpress.com

Table 1: Validated and Potential Substrates of E6AP

Substrate Function Disease/Process Context Validation Method
p53 Tumor suppressor HPV-induced Cancers Co-immunoprecipitation, Degradation assays
Arc Synaptic plasticity Angelman Syndrome, Autism Degradation assays, Expression analysis
Ephexin5 RhoA GEF, synaptic development Angelman Syndrome, Autism In vitro ubiquitination
SK2 Small conductance calcium-activated potassium channel Angelman Syndrome Functional assays
MAPK1 Signal transduction Cell signaling Orthogonal Ubiquitin Transfer (OUT), in-cell ubiquitination
CDK1 Cell cycle regulation Cell cycle Orthogonal Ubiquitin Transfer (OUT), in-cell ubiquitination
CDK4 Cell cycle regulation Cell cycle Orthogonal Ubiquitin Transfer (OUT), in-cell ubiquitination
PRMT5 Arginine methyltransferase Gene regulation Orthogonal Ubiquitin Transfer (OUT), in-cell ubiquitination
β-catenin Wnt signaling pathway Cell adhesion, Gene regulation Orthogonal Ubiquitin Transfer (OUT), in-cell ubiquitination
UbxD8 Endoplasmic reticulum-associated degradation Lipid metabolism Orthogonal Ubiquitin Transfer (OUT), in-cell ubiquitination

| C/EBPα | Transcription factor | Granulopoiesis | Co-immunoprecipitation, Degradation assays |

This table is based on data from multiple sources and represents a selection of identified substrates. nih.govresearchgate.netnih.govnih.gov

Comprehensive Mapping of E6AP Post-Translational Modifications and their Dynamic Regulation

Post-translational modifications (PTMs) are chemical alterations that dynamically regulate a protein's activity, localization, and interactions. abcam.comyoutube.com Like other enzymes, E6AP is subject to PTMs, but a full map and understanding of their regulatory roles are still lacking. PTMs such as phosphorylation, ubiquitination, and SUMOylation can modulate the function of transcription factors and other proteins regulated by E6AP. nih.gov

For instance, the phosphorylation of HPV E6 has been shown to be regulated in a p53-dependent manner upon the loss of E6AP. nih.gov Studies on different high-risk HPV types show varying levels of E6 phosphorylation, suggesting a complex regulatory mechanism that depends on specific amino acid sequences. nih.gov The ubiquitination process itself is a PTM, and E6AP, as a HECT domain E3 ligase, catalyzes the covalent attachment of ubiquitin to its substrates. nih.gov Furthermore, E6AP undergoes auto-ubiquitination, which can affect its stability and activity. nih.gov

Future research must systematically identify all PTM sites on E6AP and the enzymes responsible (e.g., kinases, deubiquitinases). Understanding how these modifications are dynamically regulated in response to cellular signals will provide crucial insights into the physiological control of E6AP and how it becomes dysregulated in disease. nih.gov

Detailed Structural and Mechanistic Insights into E6AP's Oligomerization and Allosteric Regulation

Structural biology has provided foundational insights into E6AP function. Recent studies using cryogenic electron microscopy (cryo-EM) have revealed that E6AP exists as an inactive monomer. researchgate.netnih.gov The binding of the HPV E6 oncoprotein acts as an allosteric activator, inducing a significant conformational change. pnas.orgnih.gov This change involves the extension of E6AP's α1-helix, which facilitates the dimerization of the E6AP/E6 protomer. researchgate.netnih.gov This dimerization is essential for its ubiquitin ligase activity toward substrates like p53. researchgate.net

The active form of E6AP is an oligomer, and this self-association is required for polyubiquitin (B1169507) chain formation. nih.gov The E6 protein enhances this oligomerization. nih.govresearchgate.net The dynamic swaying of the two protomers within the dimer complex is thought to facilitate the transfer of ubiquitin from the E2 enzyme to the substrate. nih.gov

While these findings are a major breakthrough, high-resolution structures of E6AP in complex with different substrates and regulatory proteins are still needed. Future structural studies should aim to:

Visualize the entire E2-E3-substrate complex to understand the precise mechanism of ubiquitin transfer.

Determine the structure of E6AP oligomers in the absence of E6 to understand its basal activity.

Elucidate how disease-associated mutations, particularly those linked to Angelman syndrome, disrupt the structure and allosteric regulation of E6AP. nih.gov

Understanding the Non-Canonical Functions of E6AP

Beyond its well-established role as a HECT E3 ubiquitin ligase, E6AP possesses non-canonical functions that are independent of its catalytic activity. One of the most significant is its role as a transcriptional coactivator for the nuclear hormone receptor superfamily, including the estrogen receptor. nih.govnih.gov In this capacity, E6AP acts as a bridge, enhancing the function of DNA-bound receptors. nih.gov This coactivator function suggests that some aspects of E6AP-related pathologies might not stem from defects in protein degradation but from altered gene expression. nih.gov

Additionally, E6AP interacts with a variety of other proteins in large molecular complexes. Proteomic studies have identified E6AP as part of a complex with HERC2, NEURL4, and MAPK6, referred to as the HUN complex. nih.govnih.gov It also associates with the proteasome itself via an interaction with the hRpn10 (also known as PSMD4) subunit, which may position it to efficiently ubiquitinate substrates destined for degradation. nih.govresearchgate.net The loss of E6AP from the proteasome leads to a reduction in associated ubiquitinated proteins, highlighting its unique role at this degradation hub. nih.gov

Future research should focus on dissecting these non-ligase and complex-associated functions to determine their contribution to normal physiology and disease.

Investigating the Precise Molecular Links between E6AP Dysfunction and Neurodevelopmental Disorders

The link between the UBE3A gene and neurodevelopmental disorders is dosage-sensitive and profound. Loss of maternal UBE3A expression due to deletion, mutation, or imprinting defects causes Angelman syndrome (AS), a severe disorder characterized by intellectual disability, lack of speech, and seizures. portlandpress.comnih.govnih.gov Conversely, duplications or triplications of the UBE3A gene, leading to E6AP overexpression, are strongly associated with autism spectrum disorders (ASDs). nih.govnih.gov

Future investigations must precisely map the neuronal circuits and developmental time windows most affected by E6AP dysregulation. Identifying the full spectrum of neuronal substrates and linking their altered degradation to specific symptoms of AS and ASD is a primary goal. researchgate.net This will require a multi-omics approach, integrating genomics, proteomics, and transcriptomics in relevant model systems. youtube.com

Developing Molecular Tools to Modulate E6AP Activity in Research Models

To dissect the complex functions of E6AP and explore therapeutic avenues, the development of specific molecular tools to modulate its activity is essential. portlandpress.com Current research models heavily rely on genetic knockout or overexpression systems and RNA interference (RNAi) to reduce E6AP levels. portlandpress.com

However, more nuanced chemical tools are emerging. High-throughput screening (HTS) assays are being developed to find small molecules that can inhibit or activate E6AP. rsc.org One approach uses environmentally sensitive fluorescent probes that detect the conformational changes in E6AP-associated proteins upon binding, allowing for the screening of competitive inhibitors. rsc.org

Other promising strategies include:

Peptide Inhibitors: Peptides derived from the E6-binding domain of E6AP or other interacting proteins could act as competitive inhibitors to disrupt specific E6AP complexes, such as the oncogenic E6-E6AP interaction. nih.gov

Proteolysis Targeting Chimeras (PROTACs): Given E6AP's role as an E3 ligase, it is an ideal candidate for designing PROTACs. PROTACs are bifunctional molecules that could link a target protein to E6AP, inducing the degradation of the target. Conversely, a PROTAC could be designed to target E6AP itself for degradation. The fact that HPV may have evolved to bind E6AP due to its location at the proteasome suggests E6AP is a prime E3 ligase for such therapeutic strategies. nih.gov

The creation of a robust toolkit of activators, inhibitors, and modulators will be invaluable for both basic research and the development of potential treatments for E6AP-associated diseases. portlandpress.com

Q & A

Q. What structural features define the E6-binding zinc finger motif in E6apc1, and how do they influence its interaction with HPV E6?

The E6-binding zinc finger motif in E6apc1 is characterized by conserved cysteine residues that coordinate zinc ions, forming a structural scaffold critical for binding. Mutations in these residues (e.g., cysteine-to-serine substitutions) disrupt zinc coordination and abolish E6 binding, as shown in HPV E6 interaction studies using surface plasmon resonance (SPR) assays . The helical domain of E6apc1, particularly residues in positions -1, 3, and 6, contributes to base-specific DNA or protein interactions, though unpredictability in specificity necessitates empirical validation via phage display or site-directed mutagenesis .

Q. How is E6apc1 utilized as a control in studies of HPV E6 oncoprotein interactions?

E6apc1 serves as a non-binding control in competitive assays (e.g., SPR or fluorescence polarization) to validate specificity. For example, in experiments where E6apc2 (a functional binder) is immobilized, E6apc1 is used to confirm that observed binding signals are not due to nonspecific interactions. This approach was critical in identifying luteolin as a competitive inhibitor of E6-E6AP binding .

Q. What experimental methods are used to map zinc finger domains in proteins like E6apc1?

Key methods include:

  • Phage display libraries : To select zinc finger variants with desired binding specificities under stringent conditions .
  • X-ray crystallography : For resolving atomic-level interactions, as demonstrated in the Zif268-DNA complex structure .
  • Site-directed mutagenesis : Guided by structural data to refine residues affecting binding affinity or specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in zinc finger binding data across different assays (e.g., SPR vs. yeast two-hybrid)?

Discrepancies often arise from assay-specific conditions (e.g., ionic strength, co-factor availability). To address this:

  • Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics under controlled conditions.
  • Use cross-validation with orthogonal methods (e.g., electrophoretic mobility shift assays for DNA binding or co-immunoprecipitation for protein interactions) .
  • Account for post-translational modifications (e.g., phosphorylation) that may alter binding in cellular contexts .

Q. What strategies optimize the design of zinc finger arrays targeting HPV E6 for therapeutic disruption?

  • Modular assembly : Combine pre-validated zinc finger domains from databases like ZiFDB to target 9–18 bp sequences .
  • Oligomerized Pool Engineering (OPEN) : A selection-based method to improve specificity by screening large zinc finger libraries against target DNA .
  • Structure-guided mutagenesis : Modify non-contact residues (e.g., helical positions 2 or 5) to fine-tune specificity, as residues outside the DNA-binding interface can influence affinity .

Q. How can computational tools like ZiFiT enhance the design of zinc finger proteins for E6apc1-related studies?

ZiFiT identifies potential binding sites in user-provided DNA sequences and integrates with ZiFDB to access engineered zinc finger arrays. Researchers can:

  • Input HPV E6 promoter regions to predict binding sites for synthetic zinc finger nucleases (ZFNs).
  • Use the "OFF-Target" tool to minimize genomic off-target effects by cross-referencing with BLAST databases .

Q. What role do zinc finger databases play in advancing E6apc1 functional studies?

Databases like ZiFDB catalog:

  • DNA triplet recognition rules : For designing zinc finger arrays with validated specificity.
  • Citations and submitter data : To identify peer-reviewed zinc finger designs applicable to HPV E6 targeting .
  • Platform-specific success rates : Differentiate between modular assembly, OPEN, and CoDA-engineered arrays for reliability assessment .

Methodological Considerations

Q. How should researchers approach structural analysis of E6apc1-E6 interactions when crystallography data is limited?

  • Employ NMR spectroscopy for dynamic interaction studies in solution.
  • Use cryo-EM for complexes refractory to crystallization.
  • Leverage homology modeling based on conserved zinc finger structures (e.g., ZRANB2 or Sp1 domains) .

Q. What in vitro assays are most robust for quantifying E6apc1-E6 binding kinetics?

  • SPR : Provides real-time kinetics (e.g., KDK_D, konk_{on}, koffk_{off}) with high sensitivity .
  • Fluorescence anisotropy : Measures binding affinity in solution without immobilization artifacts.
  • Alphascreen : Suitable for high-throughput screening of inhibitors in cellular lysates .

Q. How can conflicting data on zinc finger specificity be reconciled in functional studies?

  • Conduct deep mutational scanning to systematically assess all possible residue substitutions.
  • Apply machine learning models trained on phage display datasets to predict recognition rules beyond the "GNN" paradigm .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.